molecular formula C8H8O2 B12400168 p-Toluic acid-d7

p-Toluic acid-d7

Cat. No.: B12400168
M. Wt: 143.19 g/mol
InChI Key: LPNBBFKOUUSUDB-AAYPNNLASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: p-Toluic acid-d7 can be synthesized through the deuteration of p-Toluic acid. One common method involves the oxidation of p-cymene with nitric acid, followed by deuterium exchange reactions . The reaction conditions typically include:

    Oxidation: p-Cymene is oxidized using concentrated nitric acid at elevated temperatures.

    Deuterium Exchange: The resulting p-Toluic acid undergoes deuterium exchange in the presence of deuterium oxide (D2O) or other deuterium sources.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions: p-Toluic acid-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of p-Toluic acid-d7 primarily involves its role as a stable isotope-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering the rate of metabolic reactions. This is due to the kinetic isotope effect, where the presence of deuterium slows down the rate of chemical reactions involving hydrogen atoms . This property makes this compound valuable in studying metabolic pathways and drug metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantifying chemical reactions and metabolic pathways. The presence of deuterium can also influence the pharmacokinetic and metabolic profiles of compounds, making it a valuable tool in drug development and metabolic studies .

Properties

Molecular Formula

C8H8O2

Molecular Weight

143.19 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzoic acid

InChI

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D

InChI Key

LPNBBFKOUUSUDB-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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